Product packaging for 2-Methyl-3-phenyl-2H-indazole(Cat. No.:CAS No. 89215-26-9)

2-Methyl-3-phenyl-2H-indazole

Cat. No.: B11893361
CAS No.: 89215-26-9
M. Wt: 208.26 g/mol
InChI Key: HPSPNVPVRJQKHG-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature of 2H-Indazoles

Indazoles are classified as bicyclic heteroaromatic nitrogen heterocycles. chemicalbook.com The systematic IUPAC name for indazole is 1H-indazole, and the alternative name, benzo[c]pyrazole, is not commonly used. thieme-connect.comthieme-connect.de The numbering of the indazole ring begins at the nitrogen atom of the pyrazole (B372694) ring that bears a substituent or a hydrogen atom. researchgate.net Consequently, in 2H-indazoles, the substituent is located on the nitrogen atom at position 2. For instance, the compound of focus, 2-Methyl-3-phenyl-2H-indazole, has a methyl group at the N2 position and a phenyl group at the C3 position of the indazole ring.

Significance of the 2H-Indazole Moiety in Contemporary Chemical Research

The 2H-indazole scaffold is a "privileged structure" and an important pharmacophore in medicinal chemistry. pnrjournal.com While natural products containing the indazole structure are uncommon, numerous synthetic indazoles have been developed with significant pharmaceutical applications. thieme-connect.comthieme-connect.de Derivatives of 2H-indazole have demonstrated a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties. rsc.orgontosight.airesearchgate.netresearchgate.net The development of efficient synthetic methods to access diverse 2H-indazole derivatives is an active area of research, with a focus on late-stage functionalization through C-H activation. rsc.org

Fundamental Tautomerism and Regioisomeric Considerations within the Indazole System

The phenomenon of annular tautomerism is central to the chemistry of indazoles, where a proton can reside on different nitrogen atoms within the pyrazole ring. researchgate.net This tautomerism significantly influences the synthesis, reactivity, and biological properties of indazole derivatives. nih.gov

Electronic Structure and Stability Differences between 1H- and 2H-Indazole Tautomers

In the gas phase and in solution, N-unsubstituted indazoles predominantly exist as the 1H-tautomer, which is thermodynamically more stable than the 2H-tautomer. nih.govthieme-connect.de The greater stability of the 1H-form is attributed to its benzenoid properties and higher aromaticity, whereas 2-substituted 2H-indazoles possess a less stable ortho-quinoid character. nih.govresearchgate.net

Theoretical calculations and experimental data have quantified this stability difference. The free energy of the 1H-tautomer is approximately 2.3 kcal/mol lower than that of the 2H-tautomer. chemicalbook.com For substituted indazoles, such as 1-methyl-1H-indazole, the stability is 3.2–3.6 kcal/mol greater than its 2-methyl-2H-indazole counterpart. chemicalbook.comthieme-connect.de MP2/6-31G** calculations show the 1H-tautomer to be more stable by 3.6 kcal/mol. rsc.orgrsc.org This energy difference is also reflected in their physical properties, such as dipole moments. The experimental dipole moment of 1H-indazole is 1.60 D, while that of 2-methyl-2H-indazole is significantly higher at 3.40 D. thieme-connect.de

Conversely, upon ionization, the relative stabilities may reverse. Calculations suggest that the 2H-indazole cation is about 5.0 kcal/mol more stable than the 1H-indazole cation. mpg.de

Impact of Nitrogen Substitution Pattern on Indazole Regioisomerism and Reactivity

The substitution pattern on the nitrogen atoms dictates the regioisomerism of indazoles and profoundly affects their reactivity. The alkylation of unsubstituted indazole can lead to a mixture of N1 and N2 isomers, and the ratio is sensitive to steric effects from substituents at the C3 and C7 positions. thieme-connect.de For example, the alkylation of unsubstituted indazole gives a nearly 1:1 ratio of 1- and 2-alkylated products, whereas for 3-phenyl-1H-indazole, the ratio of 1- to 2-alkylation is 74:26. thieme-connect.de

The basicity of the two regioisomers also differs significantly. 2H-Indazole derivatives are stronger bases than their 1H- counterparts. chemicalbook.com For instance, the pKa of 2-methyl-2H-indazole is in the range of 1.72 to 2.02, making it a much stronger base than 1-methyl-1H-indazole (pKa 0.42). thieme-connect.de This difference in basicity influences their reactivity in various chemical transformations. For instance, the quaternization of 2-methyl-2H-indazole is three times faster than that of 1-methyl-1H-indazole. thieme-connect.de

The development of regioselective synthetic methods for either N1 or N2 substituted indazoles is a key focus in synthetic chemistry, as the specific regioisomer often dictates the biological activity of the resulting compound. nih.gov

Property1H-Indazole Tautomer2H-Indazole Tautomer
Relative Stability More stable chemicalbook.comLess stable chemicalbook.com
Energy Difference -1H-tautomer is 2.3 kcal/mol more stable chemicalbook.com
Substituted Stability 1-methyl-1H-indazole is 3.2–3.6 kcal/mol more stable than 2-methyl-2H-indazole chemicalbook.comthieme-connect.de-
Aromaticity Benzenoid character nih.govOrtho-quinoid character nih.gov
Dipole Moment (Substituted) 1-methyl-1H-indazole: 1.50 D thieme-connect.de2-methyl-2H-indazole: 3.40 D thieme-connect.de
Basicity (Substituted) 1-methyl-1H-indazole (pKa 0.42) is a weaker base thieme-connect.de2-methyl-2H-indazole (pKa 1.72-2.02) is a stronger base thieme-connect.de
Reactivity Slower quaternization thieme-connect.deFaster quaternization thieme-connect.de

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2 B11893361 2-Methyl-3-phenyl-2H-indazole CAS No. 89215-26-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89215-26-9

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

2-methyl-3-phenylindazole

InChI

InChI=1S/C14H12N2/c1-16-14(11-7-3-2-4-8-11)12-9-5-6-10-13(12)15-16/h2-10H,1H3

InChI Key

HPSPNVPVRJQKHG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C=CC=CC2=N1)C3=CC=CC=C3

Origin of Product

United States

Reactivity and Strategic Functionalization of 2 Methyl 3 Phenyl 2h Indazole and Its Analogues

C-H Functionalization Methodologies on the 2H-Indazole Ring System

Direct C3-Functionalization of 2H-Indazoles

The C3 position of the 2H-indazole ring is a primary site for functionalization, often targeted through radical-mediated or transition-metal-catalyzed processes. researchgate.netresearchgate.net A variety of substituents, including alkyl, acyl, aryl, and heteroatom-containing groups, have been successfully introduced at this position. rsc.orgacs.orgresearchgate.net

The introduction of a carbamoyl (B1232498) group at the C3 position of 2H-indazoles is of significant interest due to the prevalence of the amide functional group in pharmaceuticals. frontiersin.org Direct C3-carbamoylation of 2H-indazoles has been achieved through several innovative methods.

One notable approach involves a visible-light-promoted, transition-metal-free reaction using oxamic acids as the carbamoylating source. frontiersin.orgnih.gov This method proceeds via a visible-light-induced oxidative decarboxylation coupling, employing a photocatalyst such as 4CzIPN and a base like cesium carbonate (Cs₂CO₃) under an oxygen atmosphere. frontiersin.orgnih.gov The reaction is tolerant of various functional groups on both the 2-aryl-2H-indazole and the oxamic acid, providing a versatile route to C3-carbamoylated products. frontiersin.org

A thermally mediated, metal- and catalyst-free method has also been developed, utilizing oxamic acids as carbamoyl radical precursors in the presence of an oxidant like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈). researchgate.net This reaction generates carbamoyl radicals from oxamic acids, which then react with 2H-indazoles to yield the desired C3-carbamoylated derivatives. researchgate.net

Table 1: Comparison of C3-Carbamoylation Methods for 2H-Indazoles

Method Catalyst/Reagents Conditions Key Features
Photocatalytic 4CzIPN (photocatalyst), Cs₂CO₃ (base) Visible light (405 nm), O₂ atmosphere, room temperature Transition-metal-free, mild conditions, broad substrate scope. frontiersin.orgnih.gov
Thermal (NH₄)₂S₂O₈ (oxidant) 60 °C Metal- and catalyst-free, generates carbamoyl radicals. researchgate.net

The introduction of sulfur and selenium-containing functional groups at the C3 position of 2H-indazoles provides access to compounds with unique biological activities and serves as a handle for further synthetic transformations.

Electrochemical methods have been successfully employed for the regioselective C-H selenylation of 2H-indazole derivatives. rsc.org This metal- and oxidant-free approach offers an environmentally friendly pathway to a variety of selenylated 2H-indazoles in moderate to good yields under mild conditions. rsc.org Similarly, electrochemical strategies have been utilized for the C3-sulfonylation of 2H-indazoles using sulfonyl hydrazides or sodium sulfinates as the sulfonyl source. chim.it While direct C3-thiocyanation methods are less detailed in the provided context, the success with related chalcogens suggests the feasibility of such transformations.

Functionalization of the Phenyl Substituent

Beyond the indazole core, the phenyl substituent at the C3 position offers another avenue for structural diversification. Methodologies for the C-H functionalization of this phenyl ring have been developed, enabling the introduction of various functional groups at specific positions.

Remote C-H functionalization of the benzene (B151609) core of 2H-indazoles has been achieved using Koser's reagents, which can act as both sulfonyloxylating and iodinating agents. rsc.org This metal-free protocol allows for the difunctionalization at the C-4 and C-7 positions of the 2H-indazole ring system with high regioselectivity. rsc.org

Furthermore, transition-metal-catalyzed ortho-C2'-H functionalization of 2-aryl-2H-indazoles has been extensively reviewed as an effective strategy for introducing substituents onto the N-aryl ring. nih.govnih.gov Rhodium(III)-catalyzed reactions, for instance, have been used for the synthesis of N-aryl-2H-indazoles through the C-H bond addition of azobenzenes to aldehydes, where the azo group directs ortho C-H activation. nih.govnih.govacs.org This approach has been shown to be compatible with a wide range of aldehydes and azobenzenes. nih.govacs.org Cobalt(III) catalysts have also been employed for similar transformations, offering a lower-cost alternative to rhodium. nih.gov

Derivatization Approaches at the Nitrogen Atoms of 2H-Indazoles

The nitrogen atoms of the 2H-indazole ring are nucleophilic centers that can be targeted for derivatization, most commonly through alkylation and acylation reactions. The regioselectivity of these reactions (N1 vs. N2) is a critical aspect that influences the properties of the final products.

Selective N-Alkylation and N-Acylation Reactions

The N-alkylation of indazoles often yields a mixture of N1 and N2 isomers, with the ratio being dependent on the reaction conditions, the nature of the alkylating agent, and the substituents on the indazole ring. researchgate.netbeilstein-journals.org The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. beilstein-journals.org

N-acylation of 2H-indazoles can also be achieved. An electrochemical method has been developed that allows for the modulation of cell voltage to selectively achieve either C3-acyloxylation or N-acylation. acs.org At a lower voltage, C3-acyloxylation is favored, while at a higher voltage, the acyl group migrates from the C3 position to the N1 position, resulting in N-acylated 2H-indazoles. acs.org This method demonstrates a novel approach to controlling the selectivity of acylation on the 2H-indazole scaffold. acs.org

Table 2: Summary of Functionalization Strategies for 2H-Indazoles

Functionalization Type Position Method Reagents/Catalyst
Carbamoylation C3 Photocatalytic Oxamic acids, 4CzIPN
Carbamoylation C3 Thermal Oxamic acids, (NH₄)₂S₂O₈
Selenylation C3 Electrochemical -
Sulfonylation C3 Electrochemical Sulfonyl hydrazides or sodium sulfinates
Di-functionalization C4, C7 Metal-free Koser's reagent
Arylation C2'-ortho Rh(III)-catalyzed Azobenzenes, aldehydes
N-Alkylation N2 Acid-catalyzed Alkyl 2,2,2-trichloroacetimidates, TfOH
N-Alkylation N2 Metal-mediated Allyl/benzyl bromides, Ga/Al or Al
N-Acylation N1 Electrochemical Carboxylic acids

Reaction Mechanism Elucidation for 2H-Indazole Functionalization

The strategic functionalization of 2H-indazoles, including 2-methyl-3-phenyl-2H-indazole, is underpinned by a variety of reaction mechanisms. Elucidating these pathways is crucial for reaction optimization and the development of novel synthetic methodologies. Mechanistic studies, combining experimental evidence with computational calculations, have shed light on the intricate steps involved in transforming the 2H-indazole core. The primary mechanisms can be broadly categorized into transition-metal-catalyzed C-H activation, radical pathways, and photocatalyzed or electrochemical reactions.

Transition Metal-Catalyzed Mechanisms

Transition metals, particularly palladium (Pd) and rhodium (Rh), are pivotal in catalyzing the selective functionalization of 2H-indazoles. These reactions often proceed through a chelation-assisted C-H activation pathway.

Palladium-Catalyzed C3-Functionalization: A notable example is the palladium(II)-catalyzed C-H functionalization at the C3-position using an isocyanide insertion strategy. The proposed mechanism for this transformation is outlined below:

Coordination: The reaction initiates with the coordination of the palladium catalyst to the 2H-indazole substrate, forming an initial complex.

C-H Activation: A concerted metalation-deprotonation (CMD) event or an oxidative addition leads to the cleavage of the C3-H bond, forming a palladacycle intermediate. The nitrogen atom at the N1 position often acts as a directing group, facilitating this regioselective activation.

Isocyanide Insertion: The isocyanide molecule then inserts into the Pd-C bond of the palladacycle.

Reductive Elimination/Further Reaction: Subsequent intramolecular cyclization and reductive elimination or further reaction with a coupling partner yields the final functionalized product and regenerates the active palladium catalyst.

A generalized scheme for this type of mechanism is presented in the table below.

StepDescriptionIntermediate
1 Catalyst CoordinationPd complex with 2H-indazole
2 C-H ActivationPalladacycle
3 Ligand InsertionIsocyanide-inserted palladacycle
4 Product FormationFunctionalized indazole + Pd(0)

Rhodium-Catalyzed Annulation: Rhodium(III) catalysts have been employed in the synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes, which involves a C-H activation mechanism. The proposed catalytic cycle suggests that the azo group directs an ortho C-H activation of one of the aryl rings. This is followed by insertion of the aldehyde and a subsequent intramolecular cyclative capture by the azo nitrogen, ultimately leading to the 2H-indazole core after aromatization.

Radical-Mediated Pathways

A number of functionalization reactions at the C3-position of 2H-indazoles are understood to proceed via radical mechanisms. These methods are often characterized by the use of radical initiators or strong oxidants.

C3-Nitration and Carboxylation/Formylation:

Nitration: The radical C3-nitration of 2H-indazoles has been achieved using iron(III) nitrate (B79036) in the presence of TEMPO and oxygen. Control experiments and quantum chemical calculations support a plausible radical mechanism for this transformation.

Using DMSO as a C1 Source: A transition-metal-free, chemodivergent C3-functionalization of 2H-indazoles can be achieved using dimethyl sulfoxide (B87167) (DMSO) as a source for formylating agents or carboxylic acid esters. Mechanistic studies indicate that these reactions likely proceed through a radical pathway.

Trifluoromethylation: The direct C3-H trifluoromethylation of 2H-indazoles has been shown to follow a radical mechanistic pathway.

Experimental evidence for these radical pathways often includes the inhibition of the reaction by radical scavengers like TEMPO.

Photocatalyzed and Electrochemical Mechanisms

Modern synthetic methods increasingly utilize light or electricity to drive chemical transformations, often under mild conditions.

Visible-Light-Mediated Reactions: The heterodifunctionalization of alkynylazobenzenes to synthesize 2H-indazoles can be achieved by simple irradiation with visible light, without any catalyst or additive. Mechanistic investigations, including the use of radical inhibitors and triplet quenchers, suggest that this reaction does not involve radical or triplet intermediates. Instead, a polar mechanism is proposed, initiated by the photoexcitation of the substrate, followed by an intramolecular attack of a nitrogen atom on the alkyne moiety.

Electrochemical Reactions: Electrochemical approaches provide a green and sustainable method for 2H-indazole functionalization. For instance, the regioselective C3-H trifluoro/difluoromethylation of 2H-indazoles can be performed electrochemically, avoiding the need for external oxidants or transition-metal salts. Similarly, an electrochemical oxidation can induce the cyclization of ortho-alkyl-substituted azobenzenes to yield 2H-indazole derivatives, proceeding through a direct benzylic C-H functionalization.

Computational Chemistry and Theoretical Characterization of 2 Methyl 3 Phenyl 2h Indazole

Quantum Chemical Descriptors and Electronic Structure Analysis

Quantum chemical calculations are instrumental in determining the fundamental electronic properties of molecules. These descriptors help in rationalizing the chemical behavior and stability of 2-Methyl-3-phenyl-2H-indazole.

Density Functional Theory (DFT) has become a standard method for investigating the physicochemical properties of indazole derivatives. rsc.org DFT calculations, often using functionals like B3LYP, are employed to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties. rsc.orgcore.ac.uk These computational studies provide insights into the structural parameters and chemical reactivity of the indazole core and its substituents. core.ac.uk For instance, DFT has been successfully used to reveal the mechanistic pathways in the synthesis of 2H-indazoles, such as identifying a radical chain mechanism in certain iodine-mediated reactions. nih.gov

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.netyoutube.com

The energy of the HOMO is directly related to the ionization potential and signifies the molecule's ability to donate electrons, reflecting its nucleophilicity. Conversely, the LUMO energy relates to the electron affinity and indicates the molecule's capacity to accept electrons, reflecting its electrophilicity. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. rsc.orgresearchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ntu.edu.iq Conversely, a small energy gap suggests the molecule is more polarizable and more reactive. researchgate.net DFT calculations are frequently used to determine the HOMO-LUMO energies and the corresponding energy gap for 2H-indazole systems. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Substituted 2H-Indazole Systems Note: The following data is illustrative for substituted 2H-indazole systems and may vary for this compound.

Compound/SystemE_HOMO (eV)E_LUMO (eV)Energy Gap (ΔE) (eV)
Substituted 2H-Indazole (Generic)-6.43-2.633.80
Phenyl-2H-Indazole Derivative-5.51-2.103.41

This is an interactive table. Data is derived from representative values found in computational studies of related heterocyclic compounds. researchgate.net

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. nih.gov The MEP map is plotted onto the molecule's electron density surface, where different colors represent varying electrostatic potential values. researchgate.net

Typically, regions of negative electrostatic potential (colored red to yellow) are rich in electrons and are susceptible to electrophilic attack. These areas are often found around electronegative atoms like nitrogen and oxygen. nih.govresearchgate.net In the context of this compound, the nitrogen atoms of the indazole ring would be expected to show negative potential. Regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. These are generally located around hydrogen atoms. researchgate.netnih.gov Areas with zero potential are often colored green and represent regions of neutral charge. nih.gov The MEP surface provides a clear, three-dimensional picture of the molecule's reactivity landscape, complementing the insights gained from FMO analysis. nih.gov

Global reactivity descriptors are derived from the HOMO and LUMO energy values and provide a quantitative measure of a molecule's stability and reactivity. These parameters are calculated using the principles of conceptual DFT.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ).

χ = -μ = -(E_HOMO + E_LUMO) / 2

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

η = (E_LUMO - E_HOMO) / 2

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily the molecule's electron cloud can be polarized.

S = 1 / η

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile. nih.gov

ω = μ² / (2η) = (E_HOMO + E_LUMO)² / (4 * (E_LUMO - E_HOMO))

These descriptors are crucial for comparing the reactivity of different molecules within a series and for understanding their behavior in chemical reactions.

Table 2: Calculated Global Reactivity Descriptors Note: The values are calculated based on representative E_HOMO (-6.43 eV) and E_LUMO (-2.63 eV) values for illustrative purposes.

DescriptorFormulaCalculated Value
Electronegativity (χ)-(E_HOMO + E_LUMO) / 24.53 eV
Chemical Hardness (η)(E_LUMO - E_HOMO) / 21.90 eV
Chemical Softness (S)1 / η0.53 eV⁻¹
Electrophilicity Index (ω)(E_HOMO + E_LUMO)² / (4 * (E_LUMO - E_HOMO))5.39 eV

This is an interactive table. The values provide a theoretical framework for assessing the reactivity of 2H-indazole systems.

Density Functional Theory (DFT) Applications in 2H-Indazole Systems

Computational Investigations of Reaction Mechanisms

Theoretical calculations are essential for mapping out the intricate details of chemical reactions, including the identification of intermediates and transition states.

Computational studies have been pivotal in understanding the mechanisms of reactions that form the 2H-indazole scaffold. researchgate.net For example, the Cadogan cyclization, a common method for synthesizing 2H-indazoles, has been investigated computationally to clarify its reaction pathway. escholarship.orgacs.org Theoretical models suggest that this reductive cyclization of ortho-nitro-imines can proceed through competent oxygenated intermediates, such as 2H-indazole N-oxides, rather than solely through a direct nitrene insertion mechanism. escholarship.orgacs.org

DFT calculations allow researchers to map the potential energy surface of a reaction, identifying the lowest energy pathway from reactants to products. nih.gov This involves locating and characterizing the geometry of transition states—the high-energy structures that connect reactants, intermediates, and products. By calculating the energy barriers associated with these transition states, chemists can predict reaction rates and understand the factors controlling regioselectivity and stereoselectivity. researchgate.net Such computational insights are invaluable for optimizing existing synthetic methods and designing new, more efficient routes to functionalized 2H-indazoles. researchgate.netorganic-chemistry.org

Conformational Analysis and Tautomerism Studies

The indazole ring system exhibits annular tautomerism, primarily existing in two forms: 1H-indazole and 2H-indazole. nih.gov Extensive computational studies have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govnih.gov This stability is often attributed to the greater aromaticity of the benzenoid structure of 1H-indazole compared to the quinoid structure of the 2H form. researchgate.net

Various high-level ab initio and DFT methods have been employed to quantify the energy difference between these two tautomers. The calculated energy gap, though varying slightly with the computational method and basis set, consistently favors the 1H form by several kilocalories per mole. For the parent indazole molecule, MP2/6-31G** calculations indicated that the 1H-tautomer is more stable by approximately 15 kJ·mol⁻¹ (3.58 kcal·mol⁻¹). nih.gov Similar results were obtained in both gaseous (14.5 kJ·mol⁻¹) and aqueous (15.9 kJ·mol⁻¹) phases, suggesting that the intrinsic stability of the 1H form persists across different environments. nih.gov

The table below summarizes the computed energy differences (ΔE) between 1H- and 2H-indazole from various theoretical studies.

Computational MethodPhaseEnergy Difference (ΔE) in favor of 1H-tautomer (kcal·mol⁻¹)Reference
MP2/6-31G**Not Specified3.58 nih.gov
Not SpecifiedGas3.46 nih.gov
Not SpecifiedWater3.80 nih.gov
MP2Gas3.6 researchgate.net
B3LYPGas5.3 researchgate.net
Not Specified (Free Energy)Not Specified2.3 chemicalbook.com

While the parent 1H-indazole is the predominant tautomer, the introduction of substituents onto the indazole core can significantly influence the tautomeric equilibrium. The electronic nature and position of these substituents can alter the relative stabilities of the 1H and 2H forms. researchgate.net

Computational studies have explored these substituent effects. For example, the introduction of an alkyl group, such as methyl, at the N1 or N2 position fixes the tautomeric form. Theoretical calculations on 1-methylindazole (B79620) and 2-methylindazole show that the 1-methyl isomer is more stable, with a calculated free energy difference of 3.2 kcal·mol⁻¹. chemicalbook.com This indicates that the inherent stability of the 1H-indazole core structure is retained even after N-alkylation.

The effect of substituents at the C3 position has also been investigated. Theoretical calculations on 3-nitro (an electron-withdrawing group) and 3-methoxycarbonyl derivatives showed a decrease in the energy difference between the 1H and 2H tautomers compared to the parent indazole. researchgate.net Despite this reduction in the energy gap, the 1H-tautomer remained the more stable form. researchgate.net This suggests that while electron-withdrawing groups at the C3 position can relatively stabilize the 2H-tautomer, it is generally not sufficient to reverse the equilibrium. In the case of this compound, the presence of the methyl group at the N2 position locks the molecule into the 2H tautomeric form, overriding the natural preference for the 1H structure. The phenyl group at C3 further modulates the electronic properties of the heterocyclic system.

Molecular Mechanisms of Biological Activity and Structure Activity Relationships Sar of 2h Indazoles

The 2H-Indazole Scaffold as a Privileged Structure in Bioactive Molecules

The 2H-indazole scaffold is a prominent heterocyclic motif recognized in medicinal chemistry as a "privileged structure." nih.govnih.gov This designation stems from its recurring presence in a multitude of compounds demonstrating a wide array of biological activities and its ability to serve as a versatile template for interacting with diverse biological targets. nih.govresearchgate.net The unique structural and electronic properties of the bicyclic indazole ring system, composed of a fused benzene (B151609) and pyrazole (B372694) ring, allow it to engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

The therapeutic relevance of this scaffold is underscored by its incorporation into numerous commercially available drugs and clinical trial candidates. nih.govnih.gov Molecules containing the indazole core have been developed for a variety of therapeutic applications, including oncology, inflammation, and infectious diseases. nih.govresearchgate.net For instance, pazopanib, an anticancer agent, features a 2,3-dimethyl-2H-indazole moiety and functions as a multi-target tyrosine kinase inhibitor. researchgate.net The adaptability of the indazole nucleus allows for substitution at various positions, enabling chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties to achieve desired activity and selectivity for specific enzymes or receptors. nih.govresearchgate.net This inherent versatility and proven track record in successful drug candidates solidify the 2H-indazole's status as a privileged scaffold in modern drug discovery. nih.gov

Mechanistic Insights into Enzyme and Receptor Interactions

A significant number of 2H-indazole derivatives exhibit potent inhibitory activity against various protein kinases, which are crucial regulators of cellular signaling pathways. wikipedia.org The predominant mechanism by which these compounds exert their effect is through ATP-competitive inhibition. researchgate.netresearchgate.net Protein kinases possess a highly conserved ATP-binding pocket located in the cleft between the N- and C-terminal lobes of the catalytic domain. researchgate.net The 2H-indazole scaffold serves as an effective mimic of the adenine (B156593) ring of ATP, allowing it to occupy this pocket. researchgate.net

By binding to the ATP pocket, these inhibitors prevent the endogenous ATP molecule from binding, thereby blocking the phosphotransfer reaction and halting the downstream signaling cascade. researchgate.net The binding is stabilized by a network of hydrogen bonds formed between the indazole core and key amino acid residues in the "hinge region" of the kinase, which connects the two lobes. researchgate.net Further interactions, such as hydrophobic and van der Waals forces between the substituents on the indazole ring and adjacent pockets within the active site, contribute to the inhibitor's affinity and selectivity. For example, the design of selective inhibitors often involves modifying substituents to exploit subtle differences in the amino acid composition of the ATP-binding sites across the kinome.

Table 1: Examples of 2H-Indazole-Based Kinase Inhibitors and Their Targets
CompoundTarget Kinase(s)Mechanism of Action
PazopanibVEGFR, PDGFR, c-KitATP-Competitive Inhibition
Axitinib (1H-indazole core)VEGFRATP-Competitive Inhibition
Niraparib (1H-indazole core)PARPInhibition of PARP enzyme
Thiophene-indazole derivativesJNK3, p38αATP-Competitive Inhibition

Estrogen Receptor β (ERβ)

Nonsteroidal compounds featuring a phenyl-2H-indazole core have been identified as highly potent and selective ligands for the Estrogen Receptor β (ERβ). These ligands demonstrate affinities for ERβ that are comparable to the endogenous hormone estradiol, while showing significantly lower affinity for the ERα subtype, with selectivity ratios often exceeding 100-fold. The mechanism involves the indazole derivative binding to the ligand-binding pocket (LBP) of the receptor. The selectivity for ERβ is largely dictated by the nature of the substituent at the C-3 position of the indazole ring. Studies have shown that the introduction of polar or polarizable groups, such as halogens (e.g., chlorine), trifluoromethyl (CF3), or nitrile (CN) groups, at this position is crucial for achieving high affinity and selectivity. These groups can form specific interactions with amino acid residues unique to the ERβ LBP, contributing to a tighter and more stable binding complex compared to ERα. One such compound, Indazole chloride (Ind-Cl), a halogen-substituted phenyl-2H-indazole, is a highly selective ERβ agonist.

Table 2: Binding Affinity and Selectivity of Phenyl-2H-Indazole Derivatives for Estrogen Receptors
Compound (Substituent at C-3)Relative Binding Affinity (RBA) for ERβ (%)Selectivity Ratio (ERβ/ERα)
H1.93
Cl94>188
CF3100125
CN70117

5-HT1A Receptors

Imidazoline I2 Receptor

Indazole derivatives have emerged as a novel class of inhibitors targeting the bacterial DNA gyrase B (GyrB) subunit, a clinically validated antibacterial target. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and repair. The GyrB subunit contains the ATPase domain, which binds and hydrolyzes ATP to provide the energy for the enzyme's supercoiling activity.

The inhibitory mechanism of these indazole compounds involves binding to this ATPase pocket on the GyrB subunit. By occupying the ATP-binding site, they competitively block the binding of ATP, thereby preventing the conformational changes necessary for DNA strand passage and religation. This inhibition of enzymatic activity leads to a bactericidal effect. Structure-based drug design has been instrumental in optimizing these inhibitors, ensuring that the indazole core and its substituents form key interactions with residues in the pocket, mimicking the interactions of the natural ATP substrate.

Certain 2H-indazole derivatives, particularly 2,3-diphenyl-2H-indazoles, have been identified as inhibitors of cyclooxygenase (COX) enzymes, with notable selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform. COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors that also block the protective functions of COX-1.

Docking studies suggest that these 2,3-diphenyl-2H-indazole derivatives bind within the active site of the COX-2 enzyme in a manner similar to known selective inhibitors like rofecoxib. The larger and more flexible active site of COX-2, compared to COX-1, features a side pocket that can accommodate the bulky substituents of the indazole inhibitors. The indazole scaffold fits into the main channel, while one of the phenyl groups can extend into this hydrophobic side pocket, an interaction that is sterically hindered in the narrower COX-1 active site. This differential binding is the primary mechanism behind the observed COX-2 selectivity.

Structure-Activity Relationship (SAR) Studies of 2H-Indazole Derivatives

Structure-activity relationship (SAR) studies have been pivotal in optimizing 2H-indazole derivatives for various biological targets by elucidating how chemical modifications to the core scaffold influence potency and selectivity.

For Estrogen Receptor β (ERβ) ligands, SAR is well-defined. A phenyl group at the N-2 position is common, and the substituent at the C-3 position is a critical determinant of selectivity. Small, polar, and/or polarizable groups like halogens, nitrile (CN), and trifluoromethyl (CF3) at C-3 dramatically increase affinity and selectivity for ERβ over ERα. This suggests the C-3 position points into a specific sub-pocket of the ERβ ligand binding domain that is different from ERα.

In the context of kinase inhibition , SAR studies focus on substituents that can exploit both the hinge region and adjacent hydrophobic pockets. The N-2 substituent is often a larger aryl or alkyl group that can be modified to improve pharmacokinetic properties, while groups at other positions (e.g., C-3, C-5, C-6) are varied to enhance interactions within the ATP binding site and achieve selectivity against off-target kinases.

For Imidazoline I2 receptor ligands, the key feature is a 2-(4,5-dihydro-1H-imidazol-2-yl) moiety at the N-2 position of the indazole. SAR studies have shown that substitutions on the benzene ring of the indazole can significantly modulate affinity and selectivity. For example, a chloro group at the C-4 position was found to produce a compound with a remarkable 3076-fold selectivity for I2 receptors over α2-adrenergic receptors.

Regarding COX-2 inhibition , the presence of two phenyl groups at the N-2 and C-3 positions appears important for activity. SAR studies have explored substitutions on these phenyl rings. For instance, methylsulfonyl (SO2CH3) and chloro (Cl) groups on the phenyl rings were found in derivatives that displayed notable in vitro inhibitory activity against COX-2, indicating these electron-withdrawing groups contribute favorably to binding in the enzyme's active site.

Table 3: Summary of Structure-Activity Relationships for 2H-Indazole Derivatives
TargetKey Structural FeatureFavorable Substituents for Activity/Selectivity
Estrogen Receptor β (ERβ)Phenyl at N-2Polar/polarizable groups (Cl, CN, CF3) at C-3
KinasesCore scaffold in ATP pocketVaried aryl/alkyl groups at N-2 and other positions for selectivity
Imidazoline I2 ReceptorImidazoline ring at N-2Substituents on indazole ring (e.g., 4-Cl) enhance selectivity
COX-2Phenyl groups at N-2 and C-3Electron-withdrawing groups (SO2CH3, Cl) on phenyl rings

Correlating Substituent Effects on Biological Potency and Selectivity

Structure-activity relationship studies on 2-phenyl-2H-indazole derivatives have demonstrated that substituent choice is a critical determinant of biological potency, particularly in antiprotozoal activity. Research reveals a clear trend where electron-withdrawing groups on the 2-phenyl ring enhance the compound's effectiveness against protozoa such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.govnih.gov

For instance, derivatives featuring methoxycarbonyl (-COOCH₃), chloro (-Cl), and trifluoromethyl (-CF₃) groups exhibit superior potency. nih.gov Specifically against E. histolytica, compounds with a 4-chlorophenyl, a methoxycarbonyl group, or a 2-(trifluoromethyl)phenyl substituent were found to be the most active, with IC₅₀ values below 0.050 µM. nih.gov This suggests that substituents capable of modifying the electronic distribution and steric profile of the phenyl ring play a key role in the molecule's ability to interact with its biological target.

The following table summarizes the antiprotozoal activity of various 2-phenyl-2H-indazole derivatives, highlighting the impact of different substituents on potency.

Table 1: Effect of Substituents on the 2-Phenyl Ring on Antiprotozoal Activity (IC₅₀ in µM)

CompoundSubstituent on 2-Phenyl RingE. histolyticaG. intestinalisT. vaginalisReference
2-(4-chlorophenyl)-2H-indazole4-Cl<0.0500.0810.141 nih.gov
Methyl 4-(2H-indazol-2-yl)benzoate4-COOCH₃<0.0500.0580.088 nih.gov
2-(3-(Trifluoromethyl)phenyl)-2H-indazole3-CF₃0.0810.052<0.070 mdpi.com
2-(2-(Trifluoromethyl)phenyl)-2H-indazole2-CF₃<0.050<0.0500.091 nih.gov
Metronidazole (Reference Drug)N/A0.2361.2260.380 mdpi.com

Positional Effects of Substitution on the 2H-Indazole Core and Phenyl Moieties

The position of a given substituent dramatically influences the biological activity of 2H-indazole derivatives. Studies comparing substitutions on the 2-phenyl ring versus the 3-phenyl ring in 2,3-diphenyl-2H-indazoles found that moving substituents like -Cl or -COOCH₃ from the 2-phenyl to the 3-phenyl moiety generally led to equal or diminished antiprotozoal activity. mdpi.com

Furthermore, the location of substituents on the 2-phenyl ring itself (ortho, meta, or para) has a profound effect. For example, while a 2-chlorophenyl or 2-(methoxycarbonyl)phenyl substitution confers potent activity against G. intestinalis, derivatives with 3-(methoxycarbonyl)phenyl or 3-(trifluoromethyl)phenyl groups show the best activity against T. vaginalis. nih.govmdpi.com This highlights that different protozoal targets may have distinct binding site topographies that favor specific substitution patterns.

While less explored for the specific 2-methyl-3-phenyl-2H-indazole scaffold, studies on other indazole series show that substitution on the core bicyclic ring system is also crucial. For instance, in a series of indazole arylsulfonamides, small substituents were tolerated at positions C5, C6, and C7, with C6 substitution being preferred for optimal activity. This indicates that the indazole core itself is an important region for modulating ligand-target interactions.

Role of the 2-Methyl and 3-Phenyl Moieties in Modulating Ligand-Target Interactions

The core this compound structure contains two key features that are fundamental to its biological activity: the 3-phenyl group and the N2-alkylation.

The 3-phenyl moiety is critical for establishing biological activity. Pharmacophore models for various indazole-based inhibitors consistently identify aromatic and hydrophobic interactions as essential features for target binding. ugm.ac.id The 3-phenyl group directly serves this role, likely inserting into a hydrophobic pocket within the target protein's active site. Its importance is underscored by findings that 2-phenyl-2H-indazole is significantly more potent as an antiprotozoal agent than the unsubstituted 1H-indazole, indicating that this phenyl group is a primary driver of the interaction. nih.gov

Overview of Molecular Targets and Affected Cellular Pathways

Derivatives of the 2H-indazole scaffold are known to interact with a wide range of biological targets, leading to diverse pharmacological effects, from antimicrobial to anticancer activities.

Targeting Key Enzymes in Protozoal and Fungal Pathogenesis

While 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives exhibit potent activity against protozoa and fungi like Candida albicans, their precise enzymatic targets within these pathogens remain largely unknown. nih.gov This is an active area of ongoing research.

However, a significant finding has linked their mechanism to a host enzyme involved in the pathogenesis of infection. Several 2,3-diphenyl-2H-indazole derivatives that are potent against E. histolytica were also found to be inhibitors of human cyclooxygenase-2 (COX-2). mdpi.comnih.gov The inflammatory response, mediated by enzymes like COX-2, is a key component of the tissue damage seen in amebiasis. mdpi.com Molecular docking studies suggest that these indazole compounds bind to the COX-2 active site in a manner similar to known selective inhibitors. mdpi.com This indicates a potential mechanism where the compounds exert their therapeutic effect not only by acting on the protozoa directly but also by modulating the host's inflammatory response to the infection.

Table 2: COX-2 Inhibitory Activity of Selected 2,3-Diphenyl-2H-indazole Derivatives

CompoundSubstituents (2-phenyl/3-phenyl)% COX-2 Inhibition @ 10 µMReference
Compound 184-COOCH₃ / H27.8 mdpi.com
Compound 214-SO₂CH₃ / H31.5 mdpi.com
Compound 23H / 4-COOCH₃31.4 mdpi.com
Compound 26H / 4-SO₂CH₃34.1 mdpi.com

Multi-Targeted Approaches for Antiproliferative Activity (e.g., VEGFR-2, c-Met TKs, EGFR, BRAFV600E)

In the realm of oncology, the indazole scaffold is a well-established pharmacophore for designing kinase inhibitors. Many 2H-indazole derivatives function as multi-targeted agents, inhibiting several receptor tyrosine kinases (RTKs) involved in tumor growth, proliferation, and angiogenesis (the formation of new blood vessels).

A primary target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. Numerous indazole-based compounds have been designed as potent VEGFR-2 inhibitors. nih.gov Beyond VEGFR-2, these compounds often show inhibitory activity against a panel of other oncogenic kinases, including c-Met (hepatocyte growth factor receptor), Tie-2, and EphB4. nih.gov This multi-targeted profile can be advantageous in cancer therapy, as it can simultaneously block multiple signaling pathways that tumors use to grow and survive. The FDA-approved drug Pazopanib, a 2H-indazole derivative, is a prime example of a multi-targeted kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.

Tropomyosin Receptor Kinase (Trk) Inhibitory Activity

The Tropomyosin Receptor Kinase (Trk) family of proteins (TrkA, TrkB, and TrkC) are receptors for neurotrophins and have emerged as important targets in oncology. Chromosomal rearrangements can lead to the formation of oncogenic fusion proteins involving the NTRK genes, which drive tumor growth in a variety of cancers.

The indazole scaffold is a key structural component in several potent Trk inhibitors. Entrectinib, an FDA-approved anticancer agent, is an indazole-containing compound that targets TrkA, TrkB, and TrkC, as well as ROS1 and ALK fusion proteins. This demonstrates the utility of the indazole core in designing inhibitors for this specific class of kinases, leading to effective therapies for patients with NTRK gene fusion-positive tumors.

Future Directions and Emerging Research Avenues for 2 Methyl 3 Phenyl 2h Indazole and Its Analogues

Development of Novel and Efficient Synthetic Methodologies

The synthesis of 2-aryl-2H-indazoles has evolved significantly, moving towards methods that offer greater efficiency, regioselectivity, and sustainability. Future efforts are focused on refining these processes to make them more applicable to large-scale production and the creation of diverse chemical libraries.

Several modern approaches are supplanting traditional methods, which were often limited by harsh conditions or poor selectivity. organic-chemistry.org Key areas of development include:

Catalyst-Driven Reactions: Palladium and copper catalysts are at the forefront of modern synthesis. Palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines provides a versatile route that accommodates a wide range of functional groups. organic-chemistry.org Similarly, copper(I)-catalyzed one-pot, three-component reactions using reagents like 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) have been developed, sometimes employing nanoparticles or green solvents like polyethylene (B3416737) glycol (PEG 300). organic-chemistry.org

Photochemical and Light-Promoted Synthesis: Emerging strategies utilize light to drive reactions, offering mild and environmentally benign alternatives. A photochemical approach has been reported for the efficient assembly of functionalized 2H-indazole scaffolds. researchgate.net Furthermore, visible-light-promoted methods have been developed that achieve direct C3-functionalization of 2-aryl-2H-indazoles without the need for transition metals or strong oxidants, highlighting a move towards more sustainable chemistry. frontiersin.org

Green Chemistry Approaches: There is a growing emphasis on environmentally friendly synthetic routes. One such method employs γ-valerolactone (GVL), a biomass-derived solvent, which acts as both the reaction medium and a ligand in a copper(I)-catalyzed multicomponent reaction, eliminating the need for external ligands and bases. tandfonline.com

One-Pot Procedures: To streamline synthesis, one-pot reactions that combine multiple steps are highly desirable. An operationally simple method involves the reductive cyclization of ortho-imino-nitrobenzene substrates, generated in situ, to afford the target indazoles. organic-chemistry.org Another efficient one-pot synthesis combines an ultrasound-assisted step with Cadogan's cyclization. nih.gov

MethodologyKey Reagents/CatalystsTypical ConditionsKey AdvantagesReference
Palladium-Catalyzed Intramolecular AminationPd(OAc)₂, dppf, tBuONaToluene, 90°CGood functional group tolerance; avoids poor regioselectivity. organic-chemistry.org
Copper-Catalyzed Three-Component ReactionCu₂O nanoparticles or CuIPEG 300 or GVL solventGreen solvent; ligand-free; one-pot efficiency. organic-chemistry.orgtandfonline.com
Photochemical SynthesisUV lightEnvironmentally benignHigh substrate compatibility; useful for modifying existing drugs. researchgate.net
Visible Light-Promoted C-H Functionalization4CzIPN (photocatalyst) or catalyst-freeVisible light, room temperatureTransition metal-free; mild conditions; tolerates sensitive groups. nih.govfrontiersin.org
Base-Catalyzed CyclizationBase (e.g., t-BuOK)Deprotonation and cyclizationStraightforward and efficient for specific substrates. rsc.org

Application of Advanced Computational Techniques for Predictive Modeling and Design

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of 2-aryl-2H-indazole analogues. By modeling molecular interactions and predicting properties, researchers can prioritize the synthesis of compounds with the highest likelihood of success, saving significant time and resources.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are used to correlate the structural or physicochemical properties of compounds with their biological activity. For instance, QSAR analysis of hexahydro-2H-indazole derivatives has helped identify key topological parameters that are important for their antimicrobial activity. researchgate.net These models can predict the potency of new, unsynthesized analogues.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. Docking calculations have been used to investigate the binding mode of 2,3-diphenyl-2H-indazole derivatives to the cyclooxygenase-2 (COX-2) enzyme, suggesting a mechanism for their anti-inflammatory activity. mdpi.com This allows for the rational design of derivatives with improved binding affinity.

Cheminformatic Analysis: Advanced data analysis methods, such as the generation of Structure-Activity Similarity (SAS) maps, help visualize the activity landscape of a chemical series. researchgate.net This approach can identify structural features that lead to sharp changes in biological activity, guiding future design efforts. researchgate.net

Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It has been applied to study reaction mechanisms for the synthesis of 2H-indazoles, providing insights that can help optimize reaction conditions. nih.gov

Deeper Elucidation of Mechanistic Pathways in Biological Systems

While many 2-aryl-2H-indazole derivatives have demonstrated potent biological effects, the precise molecular mechanisms behind these activities are often not fully understood. A significant future research direction is to move beyond identifying that a compound is active to understanding how it works at a molecular level.

For many of the newly identified biological activities, such as the antiprotozoal effects of 2-phenyl-2H-indazole derivatives, the specific mechanisms of action remain unknown and are a key area for future investigation. nih.gov While some established indazole-containing drugs have well-defined targets, such as the tyrosine kinase inhibition of Pazopanib or the poly(ADP-ribose) polymerase (PARP) inhibition of Niraparib, this level of detail is lacking for many novel analogues. mdpi.comirbm.com

Future research will need to focus on:

Target Identification and Validation: Using techniques like proteomics and chemical biology to identify the specific proteins or cellular pathways that indazole analogues interact with.

Binding Kinetics and Affinity Studies: Quantifying the interaction between the compounds and their biological targets to understand the strength and duration of the effect.

Structural Biology: Obtaining crystal structures of indazole analogues bound to their targets to visualize the precise molecular interactions, which can guide the design of next-generation compounds with enhanced specificity and potency.

Defining these mechanisms is crucial for translating promising compounds from laboratory findings into viable therapeutic agents. nih.gov

Exploration of Undiscovered Biological Targets and Therapeutic Potential

The structural versatility of the 2-aryl-2H-indazole scaffold makes it a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. mdpi.com The known activities already span a remarkable range, including anticancer, anti-inflammatory, anti-HIV, antidepressant, antiprotozoal, and anti-diabetic properties. organic-chemistry.orgnih.govnih.gov This diversity strongly suggests that the full therapeutic potential of this scaffold has not yet been realized.

Emerging research is beginning to uncover novel applications beyond these established areas:

Neurodegenerative Disorders: The pharmacological importance of the indazole scaffold has led to its investigation for applications in neurological disorders, representing a promising area for future drug development. nih.gov

Novel Antiparasitic Agents: While initial studies have shown potent activity against protozoa like G. intestinalis and E. histolytica, there is vast potential to explore their efficacy against other parasites. researchgate.netnih.gov

Non-Therapeutic Applications: The unique properties of the indazole framework are being harnessed for new roles in biomedical research. For example, certain derivatives are being developed as tumor-specific fluorescent probes that target G-quadruplexes, which could be used in bioimaging and diagnostics. researchgate.net

Q & A

Basic: What synthetic methods are commonly used for 2-Methyl-3-phenyl-2H-indazole, and how can reaction conditions be optimized?

The synthesis of this compound typically involves cyclization reactions using precursors like nitrobenzyl aniline derivatives. A documented approach involves refluxing 4-methyl-N-(2-nitrobenzyl)aniline with tin(II) chloride dihydrate in ethanol at 313 K, yielding ~40% . Optimization strategies include:

  • Temperature control : Elevated temperatures (e.g., 313 K) favor cyclization but may require solvent stability.
  • Catalyst selection : Acid catalysts (e.g., SnCl₂) enhance reaction efficiency, though alternatives like HCl or Lewis acids could reduce metal contamination.
  • Solvent choice : Ethanol is preferred for its balance of polarity and boiling point, but DMF or acetonitrile might improve solubility for specific intermediates.

Advanced: How can conflicting yields or purity data in reported syntheses be resolved?

Discrepancies in yield/purity often arise from variations in:

  • Intermediate purification : Column chromatography vs. recrystallization (e.g., slow evaporation in ethanol yields high-purity crystals ).
  • Catalyst stoichiometry : Excess SnCl₂ may generate side products; titration or in-situ monitoring (e.g., TLC/HPLC) ensures optimal ratios.
  • Statistical analysis : DOE (Design of Experiments) or ANOVA can identify critical factors (e.g., temperature > solvent > time) .

Basic: What spectroscopic and crystallographic techniques validate the structure of this compound?

  • NMR : 1H^1H and 13C^{13}C NMR (DMSO-d₆) confirm substituent positions via aromatic proton splitting patterns (e.g., δ 9.06 ppm for indazole CH) and methyl group signals (δ 2.39 ppm) .
  • X-ray crystallography : SHELXL refines crystal structures, revealing planar indazole rings (dihedral angle: 1.58°) and aryl substituent orientations (46.26° tilt) .
  • Elemental analysis : Matches calculated vs. experimental C/H/N content to confirm purity (>95%) .

Advanced: How can computational methods address contradictions in structure-activity relationship (SAR) studies?

Conflicting SAR data (e.g., variable bioactivity with similar substituents) require:

  • Docking simulations : Tools like AutoDock Vina model interactions with targets (e.g., enzymes), as seen in thiazole-triazole indazole derivatives .
  • MD simulations : Assess binding stability under physiological conditions (e.g., 100 ns trajectories).
  • QSAR modeling : Correlate electronic parameters (HOMO-LUMO, logP) with activity trends .

Basic: What in vitro assays evaluate the biological activity of this compound derivatives?

  • Antimicrobial : Broth microdilution (MIC) against Gram+/Gram- bacteria .
  • Anticancer : MTT assay on cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Fluorescence-based assays for kinases or NO synthase .

Advanced: How to resolve discrepancies in pharmacological data across studies?

  • Dose-response curves : Ensure consistent IC₅₀ calculations (e.g., 4-parameter logistic model).
  • Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays.
  • Meta-analysis : Pool data from multiple studies to identify outliers or confounding variables (e.g., solvent effects in assays) .

Basic: What analytical methods ensure purity and stability of this compound?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) .
  • Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 223).
  • Stability testing : Accelerated degradation studies under heat/light/humidity .

Advanced: How can mechanistic studies clarify unexpected reactivity in functionalization reactions?

  • Kinetic isotope effects : Compare kH/kDk_H/k_D to identify rate-determining steps (e.g., C-H activation vs. cyclization).
  • Trapping experiments : Use TEMPO or other radicals to detect intermediates.
  • DFT calculations : Map energy barriers for proposed pathways (e.g., nitro reduction vs. ring closure) .

Basic: What crystallography software tools are recommended for structural analysis?

  • SHELX suite : SHELXL for refinement (R-factor < 5%), SHELXD for phase solution .
  • ORTEP-3 : Visualize thermal ellipsoids and molecular packing (e.g., π-stacking in indazoles) .

Advanced: How to design derivatives with enhanced bioavailability?

  • LogP optimization : Introduce polar groups (e.g., -OH, -COOH) while maintaining ClogP < 5.
  • Prodrug strategies : Esterify carboxyl groups for passive diffusion .
  • Salt formation : Improve solubility via HCl or sodium salts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.